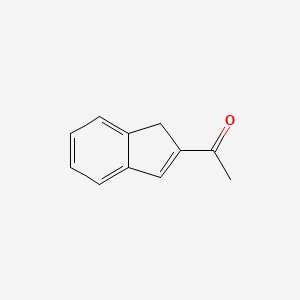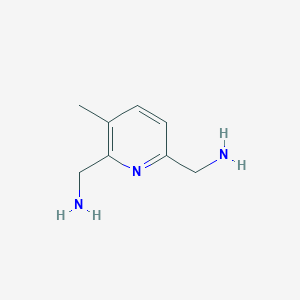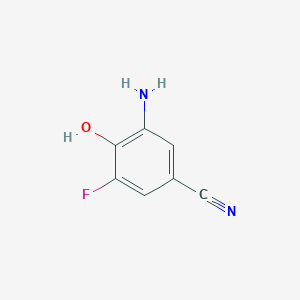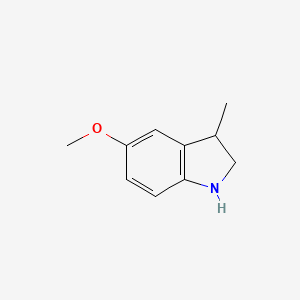
5-Methoxy-3-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methylindoline is a chemical compound with the molecular formula C10H13NO. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities and applications . Indole derivatives are known for their roles in pharmaceuticals, agrochemicals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions . Another method includes the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents like water has been explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which have significant applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-methylindoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methylindoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxy-3-methylindole
- 5-Methoxy-3-methylindoline-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-5,7,11H,6H2,1-2H3 |
InChI-Schlüssel |
HUSIXIYHRMENJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

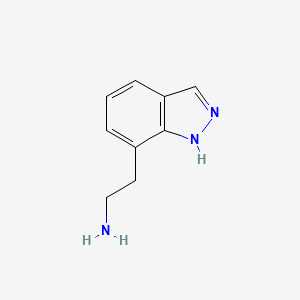
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
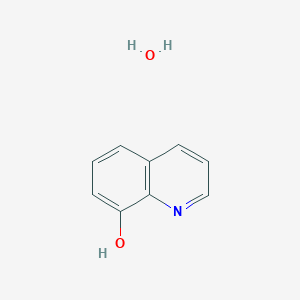
![6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B11919380.png)
![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)
